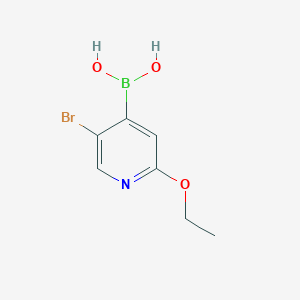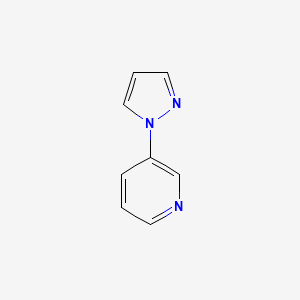
3-(1H-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has a variety of applications in the fields of medicinal chemistry and drug discovery. It is a derivative of the parent compound pyridine and has a pyrazole ring attached to the pyridine nucleus. This compound is a versatile and important building block for the synthesis of various biologically active molecules. It has been used in the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes, anti-cancer agents, and anti-inflammatory agents.
Applications De Recherche Scientifique
Applications in Organic Light-Emitting Diodes (OLEDs)
3-(1H-pyrazol-1-yl)pyridine has been utilized in the development of high-efficiency blue, green, and white phosphorescent organic light-emitting diodes (PhOLEDs). Its role as an electron-transporting unit in bipolar host materials significantly influences the optoelectronic parameters and efficiency of PhOLEDs. The modification of its structure can lead to optimized host-dopant matching, impacting the overall performance of OLEDs (Li et al., 2016).
Proton Transfer Studies
Research involving this compound derivatives has provided insights into various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies are crucial for understanding the photophysical properties of this class of compounds and their potential applications in fields like photochemistry (Vetokhina et al., 2012).
Catalysis and Functional Materials
Derivatives of this compound have been employed in the synthesis of multifunctional materials, including spin-crossover switches, biomedical sensors, and soft materials for surface structuring. These applications demonstrate the versatility of this compound in catalysis and material science (Halcrow, 2014).
Luminescent Lanthanide Compounds
Studies have shown that this compound derivatives can be used to create luminescent lanthanide compounds. These compounds have potential applications in biological sensing due to their unique luminescent properties (Halcrow, 2005).
Metal Ion Sensing
Recent research has indicated the potential of this compound in developing fluorescent chemosensors for detecting metal ions like iron(III). Such applications are significant in environmental monitoring and industrial processes (Asiri et al., 2020).
Mécanisme D'action
- The primary target of 3-(1H-pyrazol-1-yl)pyridine is Lm-PTR1 , which stands for Leishmania major pteridine reductase 1 . Lm-PTR1 is an enzyme involved in the folate biosynthesis pathway.
- The role of Lm-PTR1 is to reduce dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4), an essential cofactor for various enzymes, including nitric oxide synthases (NOS) .
Target of Action
Analyse Biochimique
Biochemical Properties
3-(1H-pyrazol-1-yl)pyridine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can act as a ligand for transition metal complexes, which are often used as catalysts in biochemical reactions . Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites . This interaction can lead to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Furthermore, it has been reported to alter the expression of genes related to oxidative stress and inflammation . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound has been shown to affect the levels of key metabolites involved in oxidative stress and inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
3-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYGWOUDNVDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463991 | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25700-12-3 | |
| Record name | 3-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the linking mode between 3-(1H-pyrazol-1-yl)pyridine and carbazole affect the material's properties and performance in PhOLEDs?
A1: The research demonstrates that the way this compound and carbazole are linked significantly influences the optoelectronic properties of the resulting bipolar host material. [] By changing the linkage from ortho- (o-CzPyPz) to meta- (m-CzPyPz) or para- (p-CzPyPz), the researchers were able to tune the triplet energy levels and thereby influence the color and efficiency of light emission in PhOLEDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







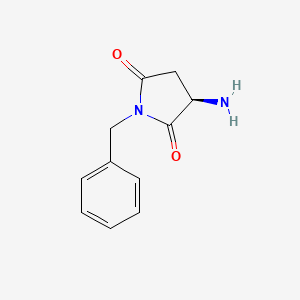
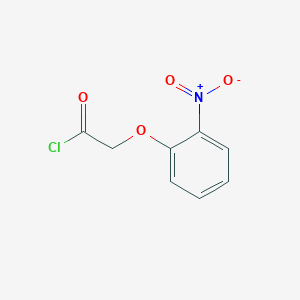


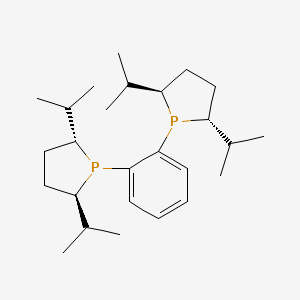

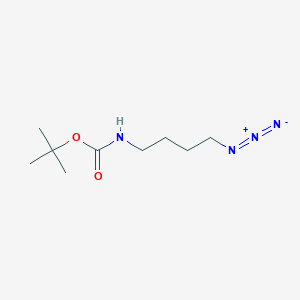
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
